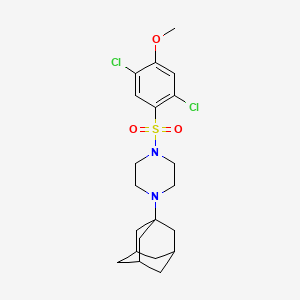![molecular formula C32H32N2O3 B11510096 N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide](/img/structure/B11510096.png)
N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride with an appropriate hydrazine derivative under controlled conditions.
Functional group modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Temperature and pressure control: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-METHYLPHENYLACETONE: Shares a similar core structure but lacks the additional aromatic rings and functional groups.
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Another related compound with different substituents on the aromatic ring.
Uniqueness
N’-[2-HYDROXY-2,2-BIS(4-METHYLPHENYL)ACETYL]-N-[(4-METHYLPHENYL)(PHENYL)METHYL]ACETOHYDRAZIDE is unique due to its complex structure, which provides a diverse range of chemical reactivity and potential applications. Its multiple functional groups and aromatic rings make it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C32H32N2O3 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)-phenylmethyl]acetohydrazide |
InChI |
InChI=1S/C32H32N2O3/c1-22-10-16-27(17-11-22)30(26-8-6-5-7-9-26)34(25(4)35)33-31(36)32(37,28-18-12-23(2)13-19-28)29-20-14-24(3)15-21-29/h5-21,30,37H,1-4H3,(H,33,36) |
InChI Key |
OOOWHUPOIFNJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N(C(=O)C)NC(=O)C(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510013.png)
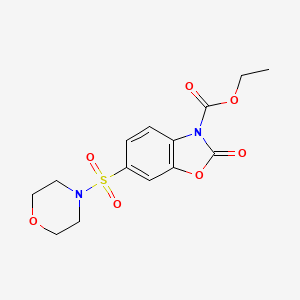
![2-[(2Z)-4-(4-chlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11510031.png)
![1-[2,4-Bis(3,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11510039.png)
![3-[4-(dimethylamino)phenyl]-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11510050.png)
![(5Z)-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11510054.png)
![Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate](/img/structure/B11510057.png)
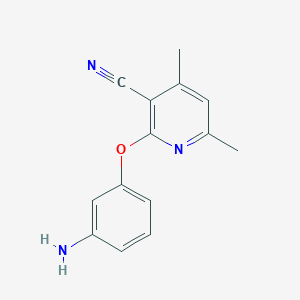
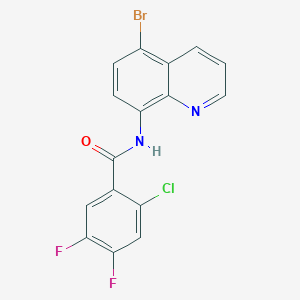
![1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B11510081.png)
![3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11510095.png)
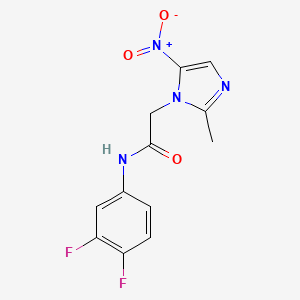
![1-(3,4-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B11510104.png)
